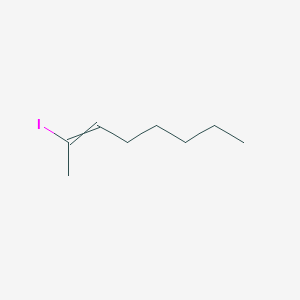

2-Iodooct-2-ene

Description

Significance of Vinyl Halides, with a Focus on Vinyl Iodides, in Modern Organic Chemistry

Vinyl halides are a class of organic compounds characterized by a halogen atom attached to an sp²-hybridized carbon of an alkene. They serve as exceptionally versatile building blocks in organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. wikipedia.orgsigmaaldrich.comlibretexts.org These reactions, often catalyzed by transition metals like palladium, nickel, or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of control and functional group tolerance. wikipedia.orgsigmaaldrich.com

Among the vinyl halides, vinyl iodides hold a special place of prominence. The reactivity of vinyl halides in common cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Negishi, Kumada) is largely governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is the weakest among the halogens, which translates to higher reactivity. libretexts.org Consequently, vinyl iodides typically undergo oxidative addition to a low-valent metal center—the crucial first step in most cross-coupling catalytic cycles—faster and under milder conditions than their vinyl bromide or chloride counterparts. This enhanced reactivity allows for lower catalyst loadings and reaction temperatures, contributing to more efficient and sustainable synthetic processes.

The synthesis of vinyl iodides with well-defined regio- and stereochemistry is a significant area of research, as the geometry of the double bond is often critical for the structure and function of the target molecule, particularly in the synthesis of natural products and pharmaceuticals. rsc.orgsioc-journal.cn Methodologies for their synthesis are diverse and include the hydroiodination of alkynes, halo-desilylation, and Barton's hydrazone iodination, among others. lookchem.com Recent advancements continue to provide novel and more selective methods for their preparation. rsc.orgresearchgate.netnih.gov

Role of 2-Iodooct-2-ene as a Key Synthetic Intermediate and Building Block

This compound serves as a classic example of an internal vinyl iodide, embodying the reactivity and synthetic potential of this functional group. Its utility is well-demonstrated in its formation from alkyne precursors and its subsequent use in carbon-carbon bond-forming reactions.

A key method for the synthesis of this compound involves the hydroiodination of a corresponding C8 alkyne. For instance, research by Ogawa and colleagues has shown that the hydroiodination of 1-octyne (B150090) using a system of iodine (I₂) and triphenylphosphine (B44618) (PPh₃) in the presence of a hydrogen source can lead to the formation of iodo-octene isomers. lookchem.com While this system can be tuned to favor the terminal alkene (2-iodo-1-octene), certain conditions produce significant amounts of internal alkenes. Notably, when 85% phosphoric acid (H₃PO₄) was used as the hydrogen source, the reaction with 1-octyne yielded a mixture of products including this compound as a 40% component of an E/Z mixture. lookchem.com

Table 1: Hydroiodination of 1-Octyne with I₂/PPh₃ under Various Conditions Data sourced from a 2014 study by Kawaguchi et al. lookchem.com

| Entry | Hydrogen Source | Time (h) | Yield of 2-iodo-1-octene (%) | Yield of this compound (%) |

| 1 | Ph₂P(O)OH | 24 | 99 | - |

| 2 | PhOP(O)(OH)₂ | 24 | 99 | - |

| 3 | 85% H₃PO₄ | 24 | 43 | 40 (E/Z mixture) |

| 4 | H₂O | 24 | 82 | 4 (E/Z mixture) |

The real utility of this compound as a synthetic intermediate is highlighted by its immediate use in subsequent cross-coupling reactions. The same study demonstrated a one-pot synthesis where the mixture of iodoalkenes generated from the hydroiodination of 4-octyne (B155765) was subjected to a Sonogashira cross-coupling reaction with phenylacetylene. lookchem.com This cascade process, which proceeds via the vinyl iodide intermediate, efficiently constructs a more complex trisubstituted alkene. Such one-pot operations are highly desirable in organic synthesis as they reduce the need for intermediate purification steps, saving time and resources. lookchem.com20.210.105 The reactivity of the vinyl iodide moiety in this compound makes it a valuable building block for introducing an octenyl fragment onto various molecular scaffolds.

Contemporary Research Landscape and Future Directions in this compound Chemistry

The chemistry of this compound is intrinsically linked to the broader advancements in the field of vinyl iodide synthesis and application. While this specific molecule is often used as a model substrate in methodological studies rather than a key intermediate in complex total synthesis, the tools and techniques being developed are directly applicable to it and its derivatives. scripps.edunih.gov

Current research is focused on several exciting areas:

Novel Catalytic Systems: There is ongoing development of more efficient, sustainable, and selective catalysts for cross-coupling reactions. sigmaaldrich.comresearchgate.net This includes the use of earth-abundant metals and the design of sophisticated ligands that can control the stereochemical outcome of reactions involving substrates like this compound. sigmaaldrich.com

Photoredox and Electrochemical Synthesis: The use of light and electricity to drive chemical reactions represents a green and powerful approach. nih.gov These methods can generate highly reactive intermediates, such as vinyl radicals from vinyl iodides, under mild conditions, opening up new reaction pathways for C-C and C-heteroatom bond formation. sioc-journal.cnnih.gov

Cascade Reactions: The design of elegant cascade reactions that form multiple bonds in a single operation remains a major goal in synthesis. 20.210.105 Vinyl iodides like this compound are ideal components for such sequences, where an initial coupling event can trigger subsequent intramolecular cyclizations or other transformations.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents are increasingly used as environmentally benign oxidants and electrophiles. nih.gov Research into their reactions with and generation from simple iodides continues to expand the synthetic toolkit, offering new ways to functionalize vinyl iodide precursors. nih.gov

Future directions will likely see the principles demonstrated with simple substrates like this compound being applied to the synthesis of increasingly complex and biologically active molecules. As the demand for more efficient and selective synthetic methods grows, the fundamental reactivity of key intermediates such as vinyl iodides will ensure they remain a central focus of chemical research.

Structure

3D Structure

Properties

CAS No. |

114474-43-0 |

|---|---|

Molecular Formula |

C8H15I |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2-iodooct-2-ene |

InChI |

InChI=1S/C8H15I/c1-3-4-5-6-7-8(2)9/h7H,3-6H2,1-2H3 |

InChI Key |

IGDVPUOJINZPHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=C(C)I |

Origin of Product |

United States |

Mechanistic Investigations in 2 Iodooct 2 Ene Reactivity

Electrophilic Addition Mechanisms Involving Vinyl Iodides

Electrophilic addition reactions to vinyl iodides like 2-iodooct-2-ene are fundamental transformations that introduce new functional groups. The mechanism of these reactions is multifaceted, involving key intermediates and stereochemical considerations.

Formation and Stability of Carbocationic Intermediates

The addition of an electrophile to a vinyl iodide can proceed through the formation of a carbocation intermediate. numberanalytics.com Vinyl cations, where the positive charge resides on a double-bonded carbon, are generally unstable. wikipedia.orglibretexts.org However, their formation as transient species is invoked in the solvolysis of vinyl halides and electrophilic additions to alkynes. wikipedia.org The stability of these carbocationic intermediates is a critical factor influencing the reaction pathway and is governed by several factors:

Inductive Effects: Electron-donating groups attached to the carbocationic center can help stabilize the positive charge, while electron-withdrawing groups have a destabilizing effect. libretexts.org

Hyperconjugation: Alkyl groups adjacent to the carbocation can stabilize it through the delocalization of sigma-bond electrons. The order of stability is generally tertiary > secondary > primary > methyl carbocations. libretexts.org

Resonance: Substituents with lone pairs or pi systems can stabilize the carbocation through resonance delocalization of the positive charge. numberanalytics.comjove.com

In the context of this compound, electrophilic attack could lead to a vinylic carbocation. The stability of this intermediate would be influenced by the position of the incoming electrophile and the electronic properties of the iodine atom and the hexyl chain.

Role of Cyclic Halonium Ions

An alternative and often favored pathway for electrophilic addition to alkenes involves the formation of a cyclic halonium ion intermediate. wikipedia.org In the case of vinyl iodides, an incoming electrophile (E+) would be attacked by the pi electrons of the double bond, leading to the formation of a bridged iodonium (B1229267) ion. unirioja.esrsc.org This three-membered ring structure involves the iodine atom bearing a positive charge. wikipedia.org

The tendency to form these bridged ions is greater for iodine and bromine compared to chlorine and fluorine. wikipedia.org The formation of a cyclic iodonium ion intermediate in reactions of vinyl iodides helps to explain the observed stereochemistry of the addition products. unirioja.es These cyclic intermediates are highly reactive due to ring strain and the positive charge on the halogen, making them susceptible to attack by nucleophiles. wikipedia.org

Regiochemical Control in Addition Reactions

The regiochemistry of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. numberanalytics.comslideshare.net

In the case of this compound, the electronic effects of the iodine atom and the alkyl chain will dictate the regioselectivity. The iodine atom can exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. The interplay of these effects, along with the stability of the potential carbocationic or cyclic halonium ion intermediates, will determine the preferred site of electrophilic attack and subsequent nucleophilic addition. numberanalytics.comjove.com For instance, in the hydrohalogenation of alkynes, the initial addition of HX typically forms a vinyl halide in accordance with Markovnikov's rule. jove.com

Stereochemical Outcome of Electrophilic Additions

The stereochemistry of electrophilic additions is a critical aspect, often influenced by the reaction mechanism.

Anti-addition: Reactions that proceed through a cyclic halonium ion intermediate typically result in anti-addition. The nucleophile attacks the bridged intermediate from the side opposite to the halogen bridge, leading to the formation of a product with a specific stereochemical arrangement. unirioja.es

Syn-addition: In some cases, particularly with stronger nucleophiles or sterically hindered substrates, syn-addition can be observed. unirioja.es

Retention of Stereochemistry: In certain transition-metal-catalyzed reactions involving vinyl iodides, such as oxidative addition to gold complexes, the stereochemistry of the double bond is often retained in the product. nih.govrsc.org

The specific stereochemical outcome of an electrophilic addition to this compound would depend on the nature of the electrophile, the nucleophile, and the reaction conditions.

Radical Reaction Pathways in this compound Transformations

In addition to electrophilic pathways, this compound can undergo transformations via radical mechanisms. Radical reactions are characterized by the involvement of species with unpaired electrons and typically proceed through a chain reaction mechanism.

Radical Chain Processes: Initiation, Propagation, and Termination

Radical chain reactions consist of three distinct phases:

Initiation: This phase involves the initial formation of radical species. lumenlearning.comlibretexts.org This is often achieved through the homolytic cleavage of a weak bond, which can be induced by heat, UV radiation, or a radical initiator. lumenlearning.comlibretexts.org In the context of reactions involving this compound, the relatively weak carbon-iodine bond could be susceptible to homolytic cleavage to generate a vinylic radical. rutgers.edu

Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a new radical, which can then continue the chain. lumenlearning.comlibretexts.org These steps are typically fast and self-sustaining. lumenlearning.com For this compound, a propagation step could involve the addition of a radical to the double bond or abstraction of an atom by a radical.

Termination: This phase involves the destruction of radicals, leading to the cessation of the chain reaction. lumenlearning.comlibretexts.org Termination occurs when two radical species react with each other to form a stable, non-radical product. libretexts.orgmasterorganicchemistry.com

The following table summarizes the key steps in a radical chain reaction:

| Phase | Description | General Example |

| Initiation | Formation of initial radical species. lumenlearning.comlibretexts.org | A-B → A• + B• |

| Propagation | A radical reacts to form a new radical, continuing the chain. lumenlearning.comlibretexts.org | A• + C-D → A-C + D• |

| D• + A-B → D-A + B• | ||

| Termination | Two radicals combine to form a stable, non-radical product. libretexts.orgmasterorganicchemistry.com | A• + B• → A-B |

| 2A• → A-A |

The specific radical reactions of this compound would be influenced by the reaction conditions and the presence of radical initiators or inhibitors.

Halogen Atom Transfer Cyclizations and Additions

Halogen Atom Transfer (XAT) is a key step in a variety of radical reactions, allowing for the formation of carbon-centered radicals from organic halides. In the context of this compound, a radical species (R•) can abstract the iodine atom to generate a vinylic radical. This process is thermodynamically driven by the formation of a more stable radical or a stronger R-I bond.

The generated oct-2-en-2-yl radical is a highly reactive intermediate that can subsequently undergo intermolecular addition to an external π-bond or, if the substrate is appropriately designed, an intramolecular cyclization. wikipedia.org For a cyclization to occur, the alkyl chain of this compound would need to contain an accessible radical acceptor, such as an alkene or alkyne. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate.

Role of Radical Initiators and Reagents

The generation of radicals from precursors like this compound typically requires specific reagents and initiators to start and propagate the radical chain reaction. wikipedia.org

Radical Initiators: These are compounds that decompose under thermal or photochemical conditions to produce an initial pool of radicals. wikipedia.org The choice of initiator depends on the reaction conditions required. Common initiators include:

Azo compounds: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes upon heating (above 60 °C) to release nitrogen gas and two cyanoisopropyl radicals. wikipedia.orglibretexts.org

Organic peroxides: Compounds like benzoyl peroxide or di-tert-butyl peroxide possess a weak O-O bond that cleaves homolytically upon heating or UV irradiation to form oxygen-centered radicals. wikipedia.orgnumberanalytics.comutexas.edu These radicals then typically abstract a hydrogen atom from a reagent like a tin hydride to generate the chain-carrying radical. utexas.edu

Radical Reagents: These are substances that participate directly in the propagation steps of the radical chain, often as the halogen atom abstractor or a hydrogen donor.

Organostannanes: Tributyltin hydride (Bu₃SnH) was historically a dominant reagent for such transformations. A tin radical, generated by an initiator, abstracts the iodine from this compound. The resulting vinylic radical can then react further, and the chain is propagated when the product radical abstracts a hydrogen from another molecule of Bu₃SnH.

Organosilanes: Due to the toxicity of tin compounds, less toxic alternatives like tris(trimethylsilyl)silane (B43935) (TTMSS) have been developed and serve a similar function. bbhegdecollege.com

Indium: Metallic indium can also be used to initiate radical cyclizations of organohalides. researchgate.net

| Class | Example | Role in Reaction | Activation Method |

|---|---|---|---|

| Radical Initiator | Azobisisobutyronitrile (AIBN) | Generates initial carbon-centered radicals | Thermal decomposition |

| Radical Initiator | Benzoyl Peroxide | Generates initial oxygen-centered radicals | Thermal or photochemical decomposition |

| Radical Reagent | Tributyltin Hydride (Bu₃SnH) | Halogen atom transfer and H-atom donor | Used in conjunction with an initiator |

| Radical Reagent | Tris(trimethylsilyl)silane (TTMSS) | Less toxic alternative to Bu₃SnH for XAT and H-atom donation | Used in conjunction with an initiator |

Organometallic Catalytic Mechanisms

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions proceed via a catalytic cycle that generally involves three key elementary steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. chemrxiv.orgsioc-journal.cn

Oxidative Addition in Transition Metal Catalysis

The catalytic cycle is initiated by the oxidative addition of the carbon-iodine bond of this compound to a low-valent transition metal center, typically a Pd(0) or Ni(0) complex. wikipedia.org In this step, the metal inserts into the C-I bond, breaking it and forming two new bonds: a metal-carbon bond and a metal-iodine bond. This process increases the formal oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and its coordination number by two. wikipedia.orglibretexts.org For this reaction to occur, the metal complex must be coordinatively unsaturated, meaning it has a vacant site to allow the substrate to approach. wikipedia.org The reaction of vinyl halides like this compound with a Pd(0) catalyst, such as Pd(PPh₃)₄, would first involve ligand dissociation to form a more reactive 14-electron or 12-electron species, Pd(PPh₃)₂ or Pd(PPh₃), which then undergoes the oxidative addition. chemrxiv.org

Transmetalation Steps and Intermediates

Following oxidative addition, the transmetalation step occurs in cross-coupling reactions like the Suzuki or Stille coupling. This step involves the transfer of an organic group (R') from an organometallic reagent to the metal center of the oxidative addition product. nih.govresearchgate.net For example, in a Suzuki-Miyaura coupling, an organoboron reagent, such as an alkyl- or arylboronic acid (R'B(OH)₂), is used. The organic group R' displaces the iodide ligand on the palladium(II) center, forming a new diorganopalladium(II) intermediate, [LₙPd(II)(R')(octenyl)]. sioc-journal.cn This step often requires the presence of a base to activate the organoboron reagent, forming a more nucleophilic boronate species. chemrxiv.org The resulting intermediate contains the two organic fragments that will be joined in the final step of the cycle.

Reductive Elimination Processes

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.orgnumberanalytics.com In this step, the two organic ligands (the octenyl group and the R' group) on the diorganopalladium(II) complex couple together, forming a new carbon-carbon bond and the final organic product. numberanalytics.com Simultaneously, the metal center's oxidation state is reduced by two (e.g., Pd(II) to Pd(0)), and its coordination number decreases, thus regenerating the original low-valent catalyst which can then re-enter the catalytic cycle. chemrxiv.orgwikipedia.org A critical requirement for reductive elimination is that the two organic groups must be positioned cis (adjacent) to each other on the metal center. wikipedia.orgumb.edu If the transmetalation step produces a trans isomer, a trans-to-cis isomerization must occur before the final product can be eliminated. uwindsor.ca

Ligand Effects on Catalytic Cycles

The ligands (L) coordinated to the transition metal center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle. chemrxiv.orgmdpi.com The electronic and steric properties of the ligands can significantly influence the rates of the individual steps.

Electronic Effects: Electron-donating (electron-rich) ligands, such as trialkylphosphines (e.g., P(t-Bu)₃), increase the electron density on the metal center. tcichemicals.com This enhanced electron density facilitates the oxidative addition step, as the metal is more nucleophilic and better able to donate electron density into the σ* orbital of the C-I bond. Conversely, it can slow down the reductive elimination step.

Steric Effects: Bulky (sterically demanding) ligands, characterized by a large cone angle, generally accelerate the rate of reductive elimination. tcichemicals.com The steric repulsion between bulky ligands helps to drive the product away from the coordination sphere of the metal, regenerating the active catalyst more quickly. tcichemicals.com For bidentate ligands, the natural bite angle is a key parameter influencing the geometry and reactivity of the metal complex.

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligand |

|---|---|---|---|

| High Electron Density | Accelerates | Slows | Tricyclohexylphosphine (PCy₃) |

| Low Electron Density | Slows | Accelerates | Triphenyl phosphite (B83602) (P(OPh)₃) |

| Large Steric Bulk (Cone Angle) | Can slow coordination but may promote L dissociation | Accelerates | Tri-tert-butylphosphine (P(t-Bu)₃) |

| Small Steric Bulk (Cone Angle) | Facilitates coordination | Slows | Trimethylphosphine (PMe₃) |

Radical Chain Processes in Migratory Cross-Coupling

The involvement of radical intermediates in transition metal-catalyzed cross-coupling reactions, including those involving migratory steps, has been a subject of extensive mechanistic investigation. While direct studies on this compound are not extensively documented in this specific context, the behavior of analogous vinyl and alkyl halides in palladium- and nickel-catalyzed reactions provides a strong basis for understanding the potential radical chain processes that could be operative. These processes are often proposed to explain certain reaction outcomes and selectivities that are not fully accounted for by purely organometallic (e.g., Pd(0)/Pd(II) or Ni(0)/Ni(II)) catalytic cycles.

Radical mechanisms in cross-coupling are typically initiated by a single-electron transfer (SET) event. In the context of migratory cross-coupling, a radical chain process could be responsible for the formation of the initial alkyl radical, which then enters the main catalytic cycle, or it could be the primary mechanism for both migration and coupling.

Evidence from Radical Inhibition and Clock Experiments

A common method to probe for the presence of radical intermediates is through inhibition experiments. The introduction of radical scavengers into a reaction mixture can dramatically decrease the yield or halt the reaction altogether if a radical pathway is dominant. For instance, in related palladium-catalyzed Heck-type reactions, which share mechanistic features with migratory cross-couplings, the addition of radical inhibitors has been shown to significantly impact the reaction's efficiency. beilstein-journals.orgd-nb.info

To illustrate the expected effect on a migratory cross-coupling involving this compound, a hypothetical set of inhibition experiments is presented below. These data are based on typical results observed in similar systems. beilstein-journals.orgd-nb.info

Table 1: Hypothetical Radical Inhibition Experiments in a Migratory Cross-Coupling of this compound

| Entry | Additive (equiv) | Product Yield (%) |

| 1 | None | 92 |

| 2 | 1,4-Dinitrobenzene (0.2) | 25 |

| 3 | 1,4-Dinitrobenzene (1.0) | 7 |

| 4 | Hydroquinone (0.1) | <5 |

| 5 | TEMPO (2.0) | <5 |

Furthermore, radical clock experiments are a powerful tool for confirming the existence of radical intermediates. beilstein-journals.orgresearchgate.net These experiments utilize a substrate that undergoes a characteristic and rapid rearrangement if a radical is formed. The detection of the rearranged product serves as evidence for the radical's transient existence. While a specific radical clock experiment for a migratory coupling of this compound is not available, the principle remains applicable. For example, if a cyclopropyl-containing coupling partner were used, the opening of the cyclopropyl (B3062369) ring would be a strong indicator of a radical intermediate. beilstein-journals.org

Proposed Radical Chain Catalytic Cycle

In migratory cross-coupling reactions, particularly those catalyzed by nickel, a radical chain process can be responsible for the formation of the final product, sometimes competing with a purely Ni(0)/Ni(II) cycle. nih.gov The selectivity between migratory and non-migratory (original-site) products can even be dictated by the dominant mechanism, which can be tuned by the choice of ligand. nih.gov

A plausible radical chain mechanism for the migratory cross-coupling of this compound with an organoboron reagent (Suzuki-Miyaura type coupling) could be initiated by an aryl-nickel(II) complex. nih.gov

A proposed catalytic cycle is as follows:

Initiation : An active Aryl-Ni(II) complex, formed from the transmetalation of the organoboron reagent with a Ni(II) salt, reacts with the vinyl iodide (this compound) or a derived alkyl iodide after migration, initiating a radical chain process. nih.gov

Radical Formation : The Ni(I) species generated reacts with the alkyl electrophile (the octenyl iodide, potentially after an initial migratory insertion) to produce an alkyl radical and regenerate the Ni(II) catalyst. nih.gov

Radical Addition : The newly formed alkyl radical adds to another Aryl-Ni(II) complex to generate a Ni(III) intermediate. nih.gov

Reductive Elimination : This Ni(III) species undergoes reductive elimination to furnish the desired cross-coupled product and a Ni(I) species. nih.gov

Propagation : The resulting Ni(I) complex can then react with another molecule of the iodide to continue the chain process. nih.gov

This type of radical chain process often competes with the more traditional catalytic cycles involving oxidative addition, migratory insertion (chain-walking), and reductive elimination. rsc.orgnih.gov The balance between these pathways can be subtle and influenced by factors such as the ligand, solvent, and the specific nature of the coupling partners. nih.gov While migratory cross-couplings are often designed to proceed via controlled organometallic steps to ensure high regioselectivity, the potential for radical pathways to influence the reaction outcome remains a critical consideration in mechanistic analysis. nih.govrsc.org

Synthetic Applications of 2 Iodooct 2 Ene As a Versatile Building Block

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis. 2-Iodooct-2-ene is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the metal center, often the rate-determining step in the catalytic cycle. numberanalytics.comlibretexts.org

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide. numberanalytics.comtcichemicals.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability and stability of organoboron reagents. tcichemicals.comresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

The reaction between this compound and various organoboranes, such as arylboronic acids, provides a direct route to substituted octene derivatives. The reactivity of the organohalide in the oxidative addition step generally follows the trend I > OTf > Br > Cl. libretexts.org

A key feature of the Suzuki-Miyaura coupling involving vinyl halides like this compound is the retention of stereochemistry. The oxidative addition of the vinyl iodide to the palladium(0) catalyst proceeds with retention of the double bond's configuration. libretexts.org Subsequently, the transmetalation and reductive elimination steps also occur with retention of stereochemistry. libretexts.org This stereospecificity is crucial for controlling the geometry of the final product. The transmetalation step can proceed through different mechanistic pathways, including stereoretentive and stereoinvertive routes, and the net outcome is influenced by factors like ligand properties and the nature of the reactants. nih.gov

The choice of ligand coordinated to the palladium catalyst is critical for optimizing the reactivity and efficiency of the Suzuki-Miyaura coupling. Ligands influence the catalyst's stability, solubility, and the rates of the individual steps in the catalytic cycle. libretexts.org Electron-rich and bulky ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps. libretexts.orgyonedalabs.com Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) and more specialized dialkylbiaryl phosphines, are commonly employed. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and reactivity. wikipedia.org The design of ligands can be tailored to improve yields, reduce reaction times, and even enable reactions with less reactive substrates under milder conditions. mdpi.comrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2-Iodocyclohexenone | Phenylboronic acid | 10% Pd/C | None | Na2CO3 | DME/H2O | 2-Phenylcyclohexenone | 95 |

| Iodobenzene | 4-Methylphenylboronic acid | Pd(COD)Cl2 on Hydroxyapatite | None | K2CO3 | H2O | 4-Methylbiphenyl | High |

| 2-Bromonaphthalene | Cyclohexylboronic acid | Pd(OAc)2 | AntPhos | K3PO4 | Toluene (B28343) | 2-Cyclohexylnaphthalene | >95 |

This table presents representative examples of Suzuki-Miyaura coupling reactions with various substrates and conditions to illustrate the versatility of the method. Data sourced from rsc.orgorganic-chemistry.orgresearchgate.net.

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds and has been widely applied in the synthesis of fine chemicals and pharmaceuticals. nih.govrug.nl The reaction typically involves a Pd(0) catalyst, a base, and is often carried out at elevated temperatures. sioc-journal.cn The reaction of this compound with various alkenes would lead to the formation of diene systems. The high reactivity of the C-I bond in this compound makes it a suitable substrate for this transformation. wikipedia.org

Table 2: Heck Reaction Examples

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl2 | K_OAc_ | Methanol (B129727) | Stilbene |

| 2-Bromonaphthalene | Ethyl acrylate | Pd on Carbon | Et3N | DMF | Ethyl 2-(2-naphthyl)acrylate |

| Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)2 | Et3N | CH3CN | Substituted ketone |

This table provides examples of Heck reactions to illustrate the scope of the reaction. Data sourced from wikipedia.orgnih.govrug.nl.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is a highly efficient method for the formation of sp²-sp carbon-carbon bonds, leading to the synthesis of enynes and arylalkynes. mdpi.comscirp.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org For this compound, a Sonogashira coupling with a terminal alkyne would yield a conjugated enyne, an important structural motif in many natural products and biologically active molecules. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. organic-chemistry.org

Table 3: Sonogashira Coupling Reaction Conditions

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | DMF |

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF3COO)2 | CuI | Et3N | DMF |

| Aryl halides | Phenylacetylene | Nanosized MCM-41-Pd | CuI | Et3N | Toluene |

This table outlines typical conditions for Sonogashira coupling reactions. Data sourced from libretexts.orgmdpi.comscirp.org.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orgpsu.edu This reaction is known for its versatility and the stability of the organostannane reagents, which are generally insensitive to air and moisture. organic-chemistry.org The coupling of this compound with an appropriate organostannane, such as a vinyl-, aryl-, or alkylstannane, would provide access to a wide array of substituted octenes. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Negishi Couplings with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is highly effective for coupling various organic fragments, including sp², sp³, and sp hybridized carbons. wikipedia.org For a substrate like this compound, the vinyl iodide functionality makes it an excellent electrophilic partner for Negishi couplings.

The reaction involves the coupling of an organozinc reagent (R'-ZnX) with the vinyl iodide (R-X) in the presence of a palladium or nickel catalyst. wikipedia.org Palladium catalysts, such as those with phosphine ligands like triphenylphosphine or XPhos, are commonly used due to their high efficiency and broad functional group tolerance. wikipedia.orgorganic-chemistry.org The key steps in the catalytic cycle include oxidative addition of the vinyl iodide to the Pd(0) complex, transmetalation of the organic group from the organozinc reagent to the palladium center, and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Research findings show that Negishi couplings of vinyl halides are generally high-yielding and proceed with retention of the alkene stereochemistry. This is particularly valuable when using a stereochemically pure isomer of this compound to construct complex molecules with defined geometries. The organozinc reagents themselves can be prepared from a wide range of precursors and often exhibit excellent functional group compatibility. sigmaaldrich.com

Table 1: Representative Conditions for Negishi Coupling of Vinyl Iodides

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2.5) | XPhos (5) | THF | 25 | 2-Phenyl-oct-2-ene | >90 |

| 2 | Alkylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 60 | 2-Alkyl-oct-2-ene | 80-95 |

| 3 | Alkenylzinc chloride | Ni(acac)₂ (10) | - | DMA | 50 | Octa-2,X-diene derivative | 75-85 |

This table presents generalized conditions based on typical Negishi reactions involving vinyl iodides. Actual results may vary.

Migratory Cross-Coupling Strategies

Migratory cross-coupling, often termed "chain-walking," is an advanced strategy that enables the functionalization of a molecule at a position remote from the initial site of reactivity. rsc.org In these reactions, a transition metal catalyst, typically based on nickel or palladium, initially forms a bond with the substrate at the carbon-halide location. nih.gov The metal can then "walk" along the carbon chain through a series of β-hydride elimination and re-insertion steps before undergoing the final cross-coupling reaction. rsc.orgresearchgate.net

For a substrate like this compound, this strategy could theoretically allow for the introduction of a new functional group at various positions along the octyl chain, not just at the C2 position. A nickel catalyst could initially undergo oxidative addition into the C-I bond. Instead of immediate coupling, the resulting nickel-alkyl intermediate could isomerize, moving the metal center along the chain. The final coupling with a nucleophile would then occur at a different, more stable or sterically accessible position. rsc.org This approach overcomes the limitations of traditional cross-coupling, where the substitution pattern is rigidly defined by the starting material's structure. nih.govchemrxiv.org

This method provides access to a range of structural isomers from a single starting material, greatly enhancing synthetic flexibility. nih.gov Mechanistic studies suggest that the process involves the formation of various alkylnickel(II) species as intermediates. rsc.org

Formation of Organometallic Reagents from this compound

Vinyl Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds. While traditionally formed by the direct insertion of magnesium metal into an organic halide, this method can be sluggish or incompatible with sensitive functional groups. rsc.org An alternative and often superior method is the magnesium-halogen exchange, which has become the preferred route for preparing highly functionalized Grignard reagents. harvard.edu

This exchange reaction involves treating the vinyl iodide, such as this compound, with a more reactive alkylmagnesium reagent, typically isopropylmagnesium chloride (i-PrMgCl) or a lithium chloride adduct (i-PrMgCl·LiCl). harvard.eduethz.ch The exchange is an equilibrium process driven by the formation of the more stable organomagnesium species. Aryl and vinyl iodides are excellent substrates for this transformation. ethz.ch The reaction is usually conducted at low temperatures (e.g., -40 °C to 0 °C) to prevent side reactions and decomposition of the newly formed Grignard reagent. harvard.educmu.edu The use of i-PrMgCl·LiCl, known as a "turbo Grignard," is particularly effective as the LiCl helps to break up magnesium aggregates, increasing reactivity and facilitating the exchange even with less reactive halides. ethz.ch

A significant advantage of preparing Grignard reagents via low-temperature magnesium-halogen exchange is the improved tolerance of sensitive functional groups. harvard.educlockss.org Because the reactions can be run at temperatures where the Grignard reagent's reactivity is attenuated, functional groups that would normally be incompatible, such as esters, nitriles, and even ketones, can often be preserved. cmu.edusigmaaldrich.com

However, there are still limitations. Protic functional groups, such as alcohols (-OH) and primary or secondary amines (-NH₂), are not compatible as they will be rapidly deprotonated by the strongly basic Grignard reagent. masterorganicchemistry.com Similarly, highly electrophilic groups like aldehydes may react even at low temperatures. harvard.edu In cases where an incompatible group is present, it must first be protected before attempting the Grignard formation. masterorganicchemistry.com For example, an alcohol can be converted to an ether, and an aldehyde or ketone can be protected as an acetal. masterorganicchemistry.com

Table 2: Functional Group Tolerance in Magnesium-Halogen Exchange

| Tolerated Functional Groups | Incompatible Functional Groups (require protection) |

| Esters | Alcohols |

| Nitriles | Carboxylic Acids |

| Ethers | Aldehydes |

| Amides (some) | Primary/Secondary Amines |

| Aryl Halides (Cl, Br) | Terminal Alkynes |

| Tertiary Amines | Thiols |

This table provides a general guide based on literature for low-temperature Grignard formation. harvard.educmu.edusigmaaldrich.com

Cycloaddition Reactions and Annulations

Cycloaddition reactions are powerful processes for forming cyclic structures in a single step. wikipedia.org The double bond in this compound makes it a potential participant in various cycloaddition reactions, serving as the "enophile" or 2π-electron component. libretexts.org

One of the most well-known cycloadditions is the [4+2] Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.org While the simple double bond of this compound might be a reluctant dienophile on its own, its reactivity can be enhanced by converting the iodide to an electron-withdrawing group, or the reaction can be promoted under thermal or Lewis acid-catalyzed conditions.

Another important class is [2+2] cycloadditions, which are often photochemically induced and lead to the formation of four-membered rings. libretexts.org These reactions are excellent for creating strained cyclobutane (B1203170) structures. libretexts.org Additionally, 1,3-dipolar cycloadditions, where a 1,3-dipole reacts with an alkene, can be used to construct five-membered heterocyclic rings. novapublishers.com In these scenarios, this compound would act as the dipolarophile. The presence of the iodine atom in the product of these reactions provides a synthetic handle for further functionalization.

Annulation reactions, which build a new ring onto an existing structure, could also utilize this compound. For example, after conversion of the vinyl iodide to a nucleophilic Grignard or organolithium reagent, it could participate in a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation (a Robinson annulation), to construct a new six-membered ring.

Stereoselective Construction of Complex Architectures

The defined geometry of the double bond in this compound makes it an excellent starting point for the stereoselective synthesis of complex molecules. Many of the reactions discussed, particularly palladium-catalyzed cross-couplings, are known to proceed with high stereospecificity. This means that if one starts with the (E)- or (Z)-isomer of this compound, the geometry of the double bond will be retained in the final product.

This property is crucial in total synthesis, where precise control over stereochemistry is paramount. For example, a stereodefined this compound could be used in a Negishi or Suzuki coupling to append a complex side chain, forming a key fragment of a natural product while maintaining the desired alkene geometry.

Furthermore, the alkene in this compound can be a substrate for stereoselective reactions such as Sharpless asymmetric dihydroxylation or epoxidation. By choosing the appropriate chiral catalyst, one can introduce new stereocenters adjacent to the double bond with high enantioselectivity. The resulting iodinated alcohol or epoxide is a highly versatile intermediate, where the iodine can be subsequently replaced via coupling reactions, and the newly introduced hydroxyl or epoxide groups can be used to direct the formation of further stereocenters, enabling the rapid and controlled construction of complex, multi-chiral architectures.

Synthesis of E- and Z-Isocyanoalkenes

A significant application of vinyl iodides like this compound is in the stereoselective synthesis of E- and Z-isocyanoalkenes. These compounds are valuable synthetic intermediates and are present in several bioactive natural products. nsf.gov A robust method for this transformation involves a two-step sequence: a copper-catalyzed cross-coupling of the vinyl iodide with formamide (B127407), followed by dehydration of the resulting vinyl formamide. nsf.gov

The key to preserving the stereochemistry of the initial vinyl iodide is the use of a highly active catalyst system that promotes rapid coupling, thereby minimizing potential isomerization of the vinyl formamide intermediate. nsf.gov A catalyst generated in situ from copper(I) iodide (CuI) and a trans-N,N'-dimethylcyclohexyldiamine ligand has proven effective for this purpose. nsf.gov The subsequent dehydration step then reliably converts the vinyl formamide to the corresponding isocyanoalkene, maintaining the E or Z geometry of the double bond. nsf.gov

This methodology allows for the synthesis of a wide array of isocyanoalkenes, including acyclic, carbocyclic, and heterocyclic variants. nsf.gov The reaction proceeds by the sequential ligation and union of formamide with the vinyl iodide at the copper center. nsf.gov

Table 1: Synthesis of Isocyanoalkenes from Vinyl Iodides

| Entry | Vinyl Iodide Substrate | Product | Yield |

|---|---|---|---|

| 1 | (Z)-1-Iodo-1-octene | (Z)-1-Isocyano-1-octene | 87% nsf.gov |

| 2 | (E)-3-Iodo-3-hexene | (E)-3-Isocyano-3-hexene | 65% nsf.gov |

| 3 | (Z)-3-Iodo-3-hexene | (Z)-3-Isocyano-3-hexene | 60% nsf.gov |

This table showcases the effectiveness of the copper-catalyzed coupling-dehydration strategy for the stereoselective synthesis of isocyanoalkenes from various vinyl iodide precursors.

Diastereoselective and Enantioselective Transformations

The vinyl iodide moiety in this compound and its isomers is a key functional group for engaging in diastereoselective and enantioselective reactions, leading to the formation of stereochemically enriched products.

Diastereoselective Reductive Coupling:

Iron-catalyzed reductive coupling reactions provide a method for the diastereoselective synthesis of alkenes. For instance, the coupling of alkyl halides with terminal arylalkynes can be achieved with high Z-selectivity. acs.org Mechanistic studies, including radical clock experiments, suggest that an alkyl radical is generated during the reaction. acs.org In a related transformation, (Z)-8-iodooct-3-ene, an isomer of this compound, has been shown to participate in such reactions, yielding predominantly a cyclized product, which highlights the utility of iodoalkenes in diastereoselective cyclization reactions. acs.org

Table 2: Diastereoselective Iron-Catalyzed Reactions of an Iodooctene Isomer

| Substrate | Reaction Type | Major Product | Outcome |

|---|---|---|---|

| (Z)-8-Iodooct-3-ene | Intramolecular Reductive Coupling | Cyclized Alkene | Predominantly the cyclized product is formed acs.org |

This table illustrates a diastereoselective transformation involving an isomer of this compound.

Enantioselective Transformations:

While specific enantioselective transformations starting directly from this compound are not extensively detailed in the provided context, the general reactivity of vinyl iodides opens avenues for such reactions. For example, vinyl iodides can be converted into organometallic reagents, which can then participate in enantioselective additions to carbonyls or other electrophiles using chiral catalysts. Furthermore, transition metal-catalyzed cross-coupling reactions, a hallmark of vinyl iodide chemistry, can be rendered enantioselective through the use of chiral ligands. thieme-connect.de The development of enantioselective catalytic transformations for barbituric acid derivatives, for example, often involves their reaction with electrophiles, a role that could potentially be filled by activated derivatives of this compound. mdpi.com

The synthesis of highly functionalized aldol-type products bearing a stereocontrolled quaternary center has been achieved through diastereoselective reactions involving isoxazole-embedded allylic zinc reagents, demonstrating the potential for complex stereoselective constructions. uni-muenchen.de Similarly, enantioselective ethylation of allylic ethers can be achieved with high enantiomeric excess using chiral zirconium complexes, a strategy that could potentially be adapted for derivatives of this compound. thieme-connect.de

Computational and Theoretical Studies in 2 Iodooct 2 Ene Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.uk It has become a primary tool for studying organic reaction mechanisms by providing detailed information about potential energy surfaces, transition states, and intermediates. rsc.orgnumberanalytics.com For a molecule like 2-Iodooct-2-ene, DFT calculations can offer a granular view of its chemical behavior.

Elucidation of Reaction Pathways and Energy Surfaces

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in elucidating the most probable reaction pathways. nih.govnumberanalytics.com This involves calculating the energies of reactants, products, intermediates, and transition states. rsc.org For this compound, this could involve modeling its participation in various reactions, such as cycloadditions or nucleophilic substitutions. researchtrends.net

Illustrative Table of Reaction Pathway Analysis:

This table demonstrates how DFT-calculated energies would be presented to compare different reaction pathways for a hypothetical reaction of this compound.

| Species | Pathway A (Concerted) | Pathway B (Stepwise) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | ΔG‡ = X kcal/mol | ΔG‡ = Y kcal/mol |

| Intermediate | Not Applicable | ΔG = Z kcal/mol |

| Transition State 2 | Not Applicable | ΔG‡ = W kcal/mol |

| Products | ΔG = P kcal/mol | ΔG = P kcal/mol |

| Note: X, Y, Z, W, and P represent hypothetical relative Gibbs free energy values that would be calculated. |

Characterization of Transition States and Intermediates

A key strength of DFT is its ability to locate and characterize the geometries and energies of transient species like transition states and intermediates. github.io A transition state corresponds to a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. numberanalytics.comresearchgate.net

Vibrational frequency analysis is a critical step in this characterization. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io For this compound, DFT could be used to model the transition state of its reaction with a nucleophile, providing details on bond-forming and bond-breaking distances. numberanalytics.com Similarly, any intermediates, which are local minima on the reaction path, can be structurally and energetically defined. rsc.org

Prediction of Regio- and Stereoselectivity

Many reactions involving unsymmetrical alkenes like this compound can yield multiple isomers. DFT is a valuable tool for predicting the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) of such reactions. saskoer.caucalgary.cayoutube.com This is achieved by comparing the activation energies of the transition states leading to the different possible products. saskoer.carsc.org

The product formed via the transition state with the lower activation energy will be the kinetically favored and, therefore, the major product. saskoer.ca For example, in an addition reaction to the double bond of this compound, DFT could calculate the energy barriers for the formation of the different regioisomers and stereoisomers, thereby predicting the reaction's outcome. ucalgary.carsc.org

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comimperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. libretexts.org

HOMO-LUMO Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgossila.com A small HOMO-LUMO gap suggests that a molecule can be easily excited, making it more reactive. wikipedia.org Conversely, a large gap implies higher stability. malayajournal.org

For this compound, the energies of the HOMO and LUMO, and thus the size of the gap, would be influenced by the electron-withdrawing iodine atom and the alkyl chain. DFT calculations are commonly used to compute these orbital energies. malayajournal.org Although specific values for this compound are not present in the searched literature, a hypothetical table illustrates how such data would be presented.

Illustrative Table of FMO Energies:

| Molecular Orbital | Energy (eV) |

| HOMO | Hypothetical Value |

| LUMO | Hypothetical Value |

| HOMO-LUMO Gap | Calculated Difference |

| Note: These values would be obtained from quantum chemical calculations. |

Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the electrophilic and nucleophilic character of molecules through reactivity indices. imist.marsc.org The electrophilicity index (ω) measures the energy stabilization of a system when it acquires additional electronic charge from the environment. mdpi.comnih.govresearchgate.net It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. mdpi.comnih.gov

The nucleophilicity index (N) provides a measure of the electron-donating ability of a molecule. rsc.orgresearchgate.net These indices are powerful for rationalizing and predicting the behavior of molecules in polar reactions. rsc.org A high electrophilicity index for this compound would suggest it is a good electron acceptor, while a high nucleophilicity index would indicate it is a good electron donor. rsc.org

Illustrative Table of Reactivity Indices:

| Index | Definition | Hypothetical Value for this compound |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Calculated Value |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Calculated Value |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Calculated Value |

| Nucleophilicity Index (N) | Varies by definition | Calculated Value |

| Note: The values are derived from the HOMO and LUMO energies and provide a quantitative measure of reactivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unibs.itfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system, providing a detailed view of molecular behavior. unibs.it For this compound, MD simulations are particularly useful for exploring how its dynamics are influenced by its environment, such as the surrounding solvent, and for analyzing its conformational flexibility.

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. chemrxiv.orgacs.orgnih.gov MD simulations are an effective tool for elucidating these solvent effects by explicitly modeling the interactions between the solute (this compound) and the individual solvent molecules. unibs.itchemrxiv.org This approach can capture specific interactions like hydrogen bonding and general dielectric effects that influence the stability of reactants, transition states, and products. frontiersin.orgnih.gov

Theoretical studies on related systems, such as SN2 reactions, demonstrate that solvent effects can alter the free energy barrier of a reaction significantly. For instance, the activation barrier for a reaction can increase by a substantial amount when moving from the gas phase to a polar solvent like water, which can reduce the reaction rate by many orders of magnitude. chemrxiv.org In the context of this compound, reactions such as nucleophilic substitution or elimination would be highly sensitive to the solvent environment.

A molecular dynamics study could investigate the reaction of this compound with a nucleophile in various solvents. By calculating the potential of mean force (PMF) along the reaction coordinate, the free energy profile of the reaction can be determined. This allows for a quantitative comparison of activation energies in different solvents. For example, a polar protic solvent might stabilize the leaving iodide ion more effectively than a non-polar aprotic solvent, thereby lowering the activation energy for a substitution reaction.

Interactive Data Table: Hypothetical Solvent Effects on the Activation Free Energy (ΔG‡) for a Substitution Reaction of this compound

| Solvent | Dielectric Constant (ε) | Predicted ΔG‡ (kcal/mol) | Predicted Relative Rate |

| Hexane | 1.9 | 35.2 | 1 |

| Dichloromethane | 9.1 | 31.5 | 6.8 x 10² |

| Acetone | 21.0 | 28.9 | 1.5 x 10⁴ |

| Methanol (B129727) | 32.7 | 26.1 | 5.2 x 10⁶ |

| Water | 80.1 | 24.5 | 3.7 x 10⁷ |

Note: The data in this table is illustrative and based on general principles of solvent effects on reaction kinetics. The values are hypothetical to demonstrate the expected trend from a computational study.

The results would likely show a trend where solvents with higher dielectric constants lower the energy of the charged transition state and the iodide leaving group, thus accelerating the reaction rate. chemrxiv.org MD simulations can further reveal the specific structural rearrangements of the solvent molecules in the solvation shell throughout the reaction process. acs.orgnih.gov

The reactivity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. ic.ac.uklibretexts.org The molecule possesses several single bonds around which rotation can occur, leading to a multitude of possible conformers. The primary sources of conformational isomerism are the rotations around the C-C bonds of the n-hexyl group attached to the double bond.

Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for interconversion between them. ucalgary.capharmacy180.com For this compound, the bulky iodine atom and the alkyl chain create significant steric interactions that dictate the preferred conformations. researchgate.net Computational methods can be used to perform a systematic search of the conformational space to identify low-energy structures. capes.gov.br

For instance, considering the rotation around the C3-C4 bond, one can identify several staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky groups). libretexts.orglasalle.edu

Interactive Data Table: Hypothetical Relative Energies of Conformers of this compound (Rotation about C3-C4 bond)

| Dihedral Angle (I-C2-C3-C4) | Conformation | Key Interaction | Relative Energy (kcal/mol) |

| 60° | Gauche | C1-C5 gauche | 1.2 |

| 120° | Eclipsed | C1-H eclipsed | 4.5 |

| 180° | Anti | C1-C5 anti | 0.0 |

| 240° | Eclipsed | C1-H eclipsed | 4.5 |

| 300° | Gauche | C1-C5 gauche | 1.2 |

| 360° (0°) | Eclipsed | C1-C4 eclipsed | 6.0 |

Note: This table presents hypothetical data based on the principles of conformational analysis for alkanes. Energies are relative to the most stable 'Anti' conformation. Actual values for this compound would require specific calculations.

MD simulations can provide further insight by showing the dynamic transitions between these conformations at a given temperature. nih.gov The simulation can reveal the population of each conformer and the timescales of their interconversion, which are crucial for understanding which structures are most likely to be the reacting species in a chemical transformation. mdpi.com

Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming events in the rate-determining step. princeton.edulibretexts.org The effect arises from the difference in reaction rates between a molecule and its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). nih.govmdpi.com This rate difference is primarily due to the lower zero-point vibrational energy of the heavier isotope's bond. princeton.edu

Theoretical calculations are essential for interpreting experimental KIEs and for predicting their values for different proposed mechanisms. mdpi.com For reactions involving this compound, such as base-induced elimination to form an alkyne or an allene, KIE studies can distinguish between different mechanistic pathways (e.g., E2 vs. E1cb).

In a typical E2 elimination reaction, a C-H bond is broken in the rate-determining step. wikipedia.org If the hydrogen atom at C1 or C3 of this compound is replaced with deuterium, a significant primary KIE (typically kH/kD > 2) would be expected if that C-H(D) bond is broken in the slow step. wikipedia.orgscribd.com A small or non-existent KIE (kH/kD ≈ 1) would suggest that the C-H bond is not broken in the rate-determining step, which might point towards an E1-like mechanism. nih.gov

Interactive Data Table: Predicted KIE Values for Plausible Elimination Reactions of this compound

| Reaction Type | Position of Isotopic Labeling | Predicted kH/kD | Mechanistic Implication |

| E2 Elimination | C1-H | 6.5 | C1-H bond cleavage is in the rate-determining step. wikipedia.orgscribd.com |

| E2 Elimination | C3-H | 5.8 | C3-H bond cleavage is in the rate-determining step. |

| E1cb Elimination | C3-H | 1.1 (for C-H cleavage step) | Rapid pre-equilibrium deprotonation, followed by a slow loss of the leaving group. |

| SN2 Substitution | C1-H | 0.95 (secondary KIE) | Change in hybridization at C1, but no C-H bond cleavage in the rate-determining step. libretexts.org |

Note: The KIE values in this table are hypothetical examples based on established principles for different reaction mechanisms. libretexts.orgnih.gov The specific values would depend on the exact nature of the transition state.

By comparing theoretically calculated KIEs for different possible transition state structures with experimentally measured values, chemists can gain strong evidence for a particular reaction mechanism. epfl.ch

Advanced Analytical Methodologies for 2 Iodooct 2 Ene Research

In-situ and Real-time Reaction Monitoring

Directly observing chemical transformations as they occur provides invaluable insights into reaction kinetics and mechanisms. mt.com In-situ and real-time monitoring techniques are therefore crucial for understanding the behavior of 2-Iodooct-2-ene in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for the mechanistic analysis of homogeneous organic and organometallic reactions in the solution phase. nih.gov Its non-destructive nature allows for the quantitative analysis of various nuclei common in these reactions, providing detailed structural information. nih.gov

In the context of this compound research, in-situ NMR spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. fu-berlin.dersc.org This is particularly useful for understanding complex reaction pathways. For instance, techniques like Chemical Exchange Saturation Transfer (CEST) can reveal information about key intermediates that exist below the standard NMR detection limit, including their chemical shifts, populations, and reaction kinetics. uni-regensburg.de Furthermore, the combination of NMR with other techniques, such as UV-Vis spectroscopy and illumination, offers a more comprehensive view of photochemical processes. uni-regensburg.de

Key applications of NMR in this compound research include:

Reaction Monitoring: Tracking the concentration changes of reactants, products, and intermediates over time to determine reaction kinetics. nih.gov

Intermediate Detection: Identifying and characterizing transient species that are crucial for understanding the reaction mechanism. numberanalytics.comdbatu.ac.in

Structural Elucidation: Determining the precise structure of products and byproducts.

Mechanistic Studies: Gaining insights into the step-by-step process of a chemical reaction. nih.govnih.gov

Interactive Table: NMR Techniques for Mechanistic Studies

| Technique | Application in this compound Research | Key Information Obtained |

| In-situ NMR | Real-time monitoring of reactions involving this compound. nih.govfu-berlin.de | Reaction kinetics, concentration profiles of reactants and products. nih.gov |

| CEST-NMR | Detection of low-concentration intermediates. uni-regensburg.de | Chemical shifts, population, and kinetics of transient species. uni-regensburg.de |

| Combined NMR-UV/Vis | Mechanistic investigation of photochemical reactions. uni-regensburg.de | Simultaneous detection of paramagnetic and diamagnetic species. uni-regensburg.de |

| DOSY-NMR | Analysis of complex mixtures without physical separation. nih.gov | Diffusion coefficients, which can help differentiate species. |

Infrared (IR) and UV-Vis Spectroscopy for Reaction Progress

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of chemical reactions by observing changes in the vibrational and electronic transitions of molecules, respectively. numberanalytics.comnumberanalytics.com

Infrared (IR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly effective for monitoring reactions in real-time. utwente.nl By tracking the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum, researchers can follow the reaction progress and gain kinetic information. rsc.org For example, in a reaction involving this compound, the characteristic C-I bond vibration could be monitored. Microreactors embedded with internal reflection elements can provide spatial monitoring of reactions. utwente.nl

UV-Vis Spectroscopy: This technique is useful for studying reactions that involve a change in chromophores. thermofisher.com The Beer-Lambert law, which states that absorbance is proportional to concentration, allows for the quantitative monitoring of reactant and product concentrations over time. numberanalytics.comthermofisher.com By plotting absorbance versus time, reaction rates and orders can be determined. thermofisher.com UV-Vis spectroscopy is particularly well-suited for studying fast reactions and can be combined with other techniques like NMR for a more comprehensive understanding. uni-regensburg.denumberanalytics.com

Interactive Table: Spectroscopic Monitoring of Reaction Progress

| Spectroscopic Technique | Principle | Application for this compound |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions. | Monitoring the disappearance of the C=C bond stretch of this compound and the appearance of new functional groups in the product. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, corresponding to electronic transitions. numberanalytics.com | Tracking the change in conjugation or the formation of chromophoric products during a reaction. thermofisher.com |

Mass Spectrometry Techniques (e.g., PSI-ESI-MS, IMS-MS) for Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for detecting and identifying reaction intermediates, even at very low concentrations. rsc.orguvic.ca

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS): This technique allows for the continuous introduction of a reacting solution directly into the mass spectrometer, enabling real-time monitoring of reaction intermediates in an air- and moisture-free environment. uvic.ca It is particularly well-suited for studying reactions involving charged catalysts or for systems where charged tags can be introduced. uvic.ca

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation by differentiating ions based on their size, shape, and charge as they drift through a gas-filled tube. copernicus.orgnih.gov This technique can separate isomeric intermediates that have the same mass-to-charge ratio but different structures, providing a more detailed picture of the reaction mechanism. copernicus.orgnih.govresearchgate.net ESI-IMS-MS has been successfully used to characterize oligomeric intermediates in various chemical processes. nih.gov

Chromatographic Techniques for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, allowing for the identification of products and the assessment of their purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination of two techniques. Gas chromatography separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer detects and identifies the separated components by their mass spectra. etamu.edu

In the context of this compound research, GC-MS is used to:

Identify Reaction Products: The mass spectrum of each separated component provides a unique fragmentation pattern that acts as a "fingerprint" for identification. etamu.edu

Assess Product Purity: By comparing the peak area of the desired product to the total area of all peaks in the chromatogram, the purity of the sample can be estimated. ajol.info

Monitor Reaction Completion: GC-MS can be used to analyze aliquots of a reaction mixture to determine when the starting material has been fully consumed. googleapis.com

Interactive Table: GC-MS Analysis Parameters

| Parameter | Description | Typical Setting for this compound Analysis |

| Column | A capillary column with a specific stationary phase. | A non-polar stationary phase is often suitable for separating non-polar compounds like this compound. ajol.info |

| Carrier Gas | An inert gas that carries the sample through the column. | Helium or Nitrogen are commonly used. ajol.infoscioninstruments.com |

| Oven Temperature Program | A specific temperature gradient to optimize separation. | A ramp from a lower temperature to a higher temperature to elute compounds with different boiling points. ajol.info |

| Ionization Method | The method used to ionize the molecules in the mass spectrometer. | Electron Ionization (EI) is a common method that produces characteristic fragmentation patterns. etamu.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly useful for compounds that are not volatile enough for GC analysis.

For this compound, HPLC can be employed for:

Purity Assessment: HPLC with a UV detector is a common method for determining the purity of a synthesized compound. chromforum.orggoogle.com By comparing the peak area of the main component to the areas of any impurity peaks, the purity can be calculated. chromforum.org

Quantitative Analysis: By creating a calibration curve with standards of known concentration, HPLC can be used to accurately determine the concentration of this compound in a sample. chromforum.org

Preparative Separations: HPLC can be scaled up to isolate and purify larger quantities of this compound from a reaction mixture.

The choice of column and mobile phase is critical for achieving good separation in HPLC. For a relatively non-polar compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. google.com

Interactive Table: HPLC Purity Assessment

| Step | Description |

| 1. Method Development | Selecting an appropriate column, mobile phase, and detector wavelength to achieve good separation of this compound from potential impurities. google.com |

| 2. Standard Preparation | Preparing a solution of pure this compound at a known concentration. chromforum.org |

| 3. Sample Analysis | Injecting the synthesized this compound sample into the HPLC system. |

| 4. Data Analysis | Comparing the chromatogram of the sample to that of the standard to identify the main peak and any impurity peaks. The purity is often calculated as the percentage of the area of the main peak relative to the total area of all peaks. chromforum.org |

Advanced Spectroscopic Characterization for Structural Confirmation

While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR spectroscopy is indispensable for definitively establishing the molecular framework of this compound. These advanced techniques enhance spectral resolution by distributing signals across two frequency dimensions, which is particularly beneficial for analyzing complex molecules and resolving overlapping peaks that might be present in 1D spectra. wikipedia.org

2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are crucial for determining the connectivity and spatial relationships between different nuclei within a molecule. wikipedia.org A suite of experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the structure of this compound.

Correlation Spectroscopy (COSY)

The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edulibretexts.org The resulting 2D spectrum displays the 1H NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are coupled. sdsu.edu For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the octyl chain.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a heteronuclear technique that correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms (¹J coupling). columbia.educreative-biostructure.com The spectrum shows the ¹H spectrum on one axis and the ¹³C spectrum on the other. columbia.edu Each cross-peak represents a direct bond between a specific proton and a specific carbon atom. This is a highly sensitive method that allows for the unambiguous assignment of carbon signals based on the assignment of their attached protons. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.eduyoutube.com Similar to HSQC, it is a 2D heteronuclear experiment with proton and carbon chemical shifts on the two axes. youtube.com However, it reveals correlations between protons and carbons that are not directly bonded. columbia.edu This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Hypothetical 2D NMR Data for this compound

The following table illustrates the expected correlations for this compound in various 2D NMR spectra. This data is hypothetical and serves as a representative example for illustrative purposes.

| Proton (¹H) Signal | COSY Correlations (with other ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with other ¹³C) |

| H3 | H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C3, C4, C6, C7 |

| H6 | H5, H7 | C6 | C4, C5, C7, C8 |

| H7 | H6, H8 | C7 | C5, C6, C8 |

| H8 | H7 | C8 | C6, C7 |

| H1 (CH3) | - | C1 | C2, C3 |

X-ray Crystallography of Crystalline Derivatives